![molecular formula C17H38N6 B14250229 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane CAS No. 349489-79-8](/img/structure/B14250229.png)
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane is a unique chemical compound known for its spirocyclic structure, which includes six nitrogen atoms. This compound is part of a class of molecules known as spiro aza crowns, which are characterized by their spirocyclic framework and the presence of nitrogen atoms. The spirocyclic structure imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane involves a multi-step process starting from pentaerythritol. The key steps include two successive cyclizations by displacement of two tosyloxy groups from the appropriate pentaerythritol derivatives with 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). Each cyclization reaction is followed by reduction with sodium borohydride .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic route described above can be adapted for larger-scale production. The use of common reagents and relatively straightforward reaction conditions makes it feasible for industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane can undergo various types of chemical reactions, including:
Oxidation: The nitrogen atoms in the spirocyclic structure can be oxidized under appropriate conditions.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: The nitrogen atoms can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Sodium borohydride is a common reducing agent used in the synthesis of this compound.
Substitution: Various reagents can be used depending on the desired substitution, including halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives.
Aplicaciones Científicas De Investigación
2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane has several applications in scientific research:
Chemistry: The unique spirocyclic structure makes it a valuable compound for studying spirocyclic chemistry and developing new synthetic methodologies.
Biology: The compound’s ability to interact with biological molecules makes it of interest in biochemical research.
Industry: Possible uses in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane involves its interaction with various molecular targets. The nitrogen atoms in the spirocyclic structure can form coordination complexes with metal ions, which can influence the compound’s reactivity and interactions with other molecules. The spirocyclic framework also allows for unique spatial arrangements, which can affect the compound’s binding to biological targets and its overall activity.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(aminomethyl)propane-1,3-diamine: A precursor in the synthesis of 2,6,10,14,18,22-Hexaazaspiro[11.11]tricosane.
Spiro aza crowns: A class of compounds with similar spirocyclic structures and nitrogen atoms.
Uniqueness
This compound is unique due to its specific spirocyclic structure and the presence of six nitrogen atoms. This combination imparts distinct chemical and physical properties, making it different from other spirocyclic compounds and nitrogen-containing molecules.
Propiedades
Número CAS |
349489-79-8 |
|---|---|
Fórmula molecular |
C17H38N6 |
Peso molecular |
326.5 g/mol |
Nombre IUPAC |
2,6,10,14,18,22-hexazaspiro[11.11]tricosane |
InChI |
InChI=1S/C17H38N6/c1-5-18-6-2-10-21-14-17(13-20-9-1)15-22-11-3-7-19-8-4-12-23-16-17/h18-23H,1-16H2 |
Clave InChI |
JRJFSXUEWNFHBM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCCNCC2(CNC1)CNCCCNCCCNC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


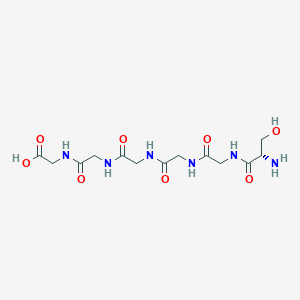

![4-[(3-Chloroanilino)(sulfanyl)methylidene]-3-hydroxycyclohexa-2,5-dien-1-one](/img/structure/B14250183.png)
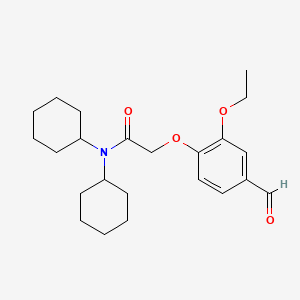
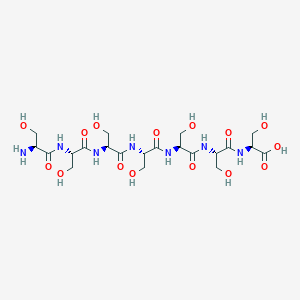
![1,3,5,7-Tetraoxa-4-silaspiro[3.3]heptane-2,6-dione](/img/structure/B14250202.png)
![4-[3-(4-Aminophenyl)prop-2-yn-1-yl]pyridine-2,6-dicarboxylic acid](/img/structure/B14250215.png)
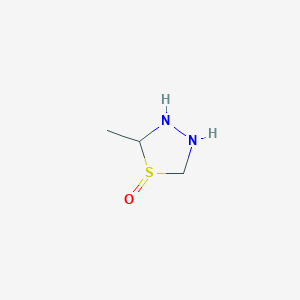
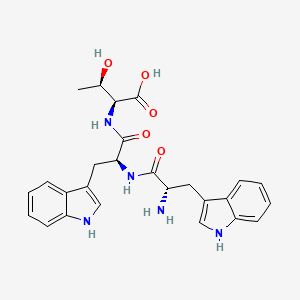

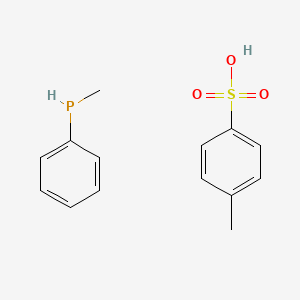
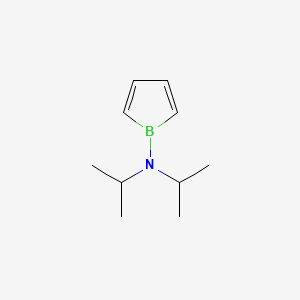
![N-Heptyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14250242.png)
![2,5-Methano-5h-[1,5,3]dioxazepino[3,2-a]benzimidazole](/img/structure/B14250245.png)
